In Vivo Antileishmanial Efficacy in Hamster Model
14-Deoxy-11-oxoandrographolide is one of the very few andrographolide derivatives evaluated in a mammalian visceral leishmaniasis model with reported numerical efficacy. As a free drug, it reduced spleen parasite load by 39%. When incorporated into liposomes, niosomes, and microspheres, the same compound achieved reductions of 78%, 91%, and 59%, respectively [1]. In contrast, the parent compound andrographolide was tested in the same hamster model only in liposomal form and showed potency without a reported free-drug benchmark, precluding a direct numerical comparison of the free parent compound [2]. Among diterpenoid constituents of A. paniculata, 14-deoxyandrographolide and 14-deoxy-11,12-didehydroandrographolide exhibited no reported antileishmanial activity in this in vivo model, reinforcing that the C-11 ketone modification is critical for the observed in vivo effect [3].
| Evidence Dimension | Spleen parasite load reduction (hamster model of visceral leishmaniasis) |
|---|---|
| Target Compound Data | Free drug: 39%; Liposomal: 78%; Niosomal: 91%; Microsphere: 59% |
| Comparator Or Baseline | Andrographolide (liposomal): potent but free-drug numerical value not reported; 14-deoxyandrographolide and 14-deoxy-11,12-didehydroandrographolide: no reported in vivo antileishmanial activity |
| Quantified Difference | 39% reduction (free drug) vs. no reported in vivo antileishmanial activity for DA and DDA |
| Conditions | Hamster model of visceral leishmaniasis; subcutaneous injection; spleen parasite load assessed post-treatment |
Why This Matters
For antileishmanial procurement, this compound provides the only validated in vivo free-drug efficacy datum among common andrographolide-derived labdane diterpenoids, establishing a baseline for formulation development that is absent for 14-deoxyandrographolide and DDA.
- [1] Lala S, Nandy AK, Mahato SB, Basu MK. Delivery in vivo of 14-deoxy-11-oxoandrographolide, an antileishmanial agent, by different drug carriers. Indian J Biochem Biophys. 2003;40(3):169-174. PMID: 22900306. View Source
- [2] Sinha J, Mukhopadhyay S, Das N, Basu MK. Targeting of liposomal andrographolide to L. donovani-infected macrophages in vivo. Drug Deliv. 2000 Oct-Dec;7(4):209-213. doi:10.1080/107175400455137. PMID: 11195427. View Source
- [3] Tan ML, Kuroyanagi M, Sulaiman SF, Najimudin N, Tengku Muhammad TS. Cytotoxic activities of major diterpenoid constituents of Andrographis paniculata in a panel of human tumor cell lines. Pharm Biol. 2005;43(6):501-508. doi:10.1080/13880200500220557. View Source
